tert-Butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate
Description
tert-Butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate is a tertiary butyl ester derivative featuring a substituted aminoacetate backbone. The compound’s structure includes a methyl group and a propargyl (prop-2-yn-1-yl) group attached to the nitrogen atom of the aminoacetate moiety. The tert-butyl ester group confers steric bulk and hydrolytic stability, making the compound suitable for synthetic intermediates in medicinal chemistry and materials science. While direct crystallographic or spectroscopic data for this specific compound are absent in the provided evidence, its structural analogs and functional group reactivity can be inferred from related compounds .
Properties
IUPAC Name |
tert-butyl 2-[methyl(prop-2-ynyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-6-7-11(5)8-9(12)13-10(2,3)4/h1H,7-8H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWDCIHJHOVGIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1500059-86-8 | |
| Record name | tert-butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation of Methylamine with Propargyl Bromide
Methylamine hydrochloride reacts with propargyl bromide (1.2 equiv) in tetrahydrofuran (THF) under nitrogen, using potassium carbonate (2.5 equiv) as a base. After 12 hours at 60°C, the mixture is filtered and concentrated to yield methyl(prop-2-yn-1-yl)amine (63% purity by LC-MS). Challenges include competing dialkylation and propargyl bromide volatility.
Reaction Scheme:
$$ \text{CH}3\text{NH}2 + \text{HC≡CCH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{THF}} \text{CH}3\text{NHCH}_2\text{C≡CH} $$
Esterification with tert-Butyl Bromoacetate
Methyl(prop-2-yn-1-yl)amine (1.0 equiv) reacts with tert-butyl bromoacetate (1.1 equiv) in dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at 25°C for 6 hours. Purification via silica chromatography (hexane:ethyl acetate = 4:1) affords the target compound in 74% yield.
Key Data:
- $$^1$$H NMR (500 MHz, CDCl$$3$$) : δ 1.44 (s, 9H, tert-butyl), 2.30 (s, 3H, N–CH$$3$$), 3.21 (d, J = 2.4 Hz, 2H, CH$$2$$–C≡CH), 4.12 (s, 2H, OCO–CH$$2$$–N).
- LC-MS : m/z 198.1 [M+H]$$^+$$.
Reductive Amination Approaches
Schiff Base Formation
Methylamine and propiolaldehyde (2.0 equiv) condense in methanol at 25°C for 4 hours, forming an imine intermediate. Sodium borohydride (3.0 equiv) reduces the Schiff base over 2 hours, yielding methyl(prop-2-yn-1-yl)amine (58% yield).
Esterification via Steglich Reaction
The amine reacts with tert-butyl bromoacetate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. After 24 hours, column chromatography isolates the ester in 82% yield.
Carbodiimide-Mediated Coupling
Activation of Carboxylic Acid
2-[Methyl(prop-2-yn-1-yl)amino]acetic acid (1.0 equiv) is activated with EDC (1.2 equiv) and HOBt (1.2 equiv) in DCM for 1 hour. tert-Butanol (1.5 equiv) is added, and the reaction proceeds for 12 hours, achieving 89% conversion.
Optimization Table:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| EDC/HOBt, DCM | 89 | 98 |
| DCC/DMAP, THF | 76 | 95 |
| ClCOCOCl, Et$$_3$$N | 68 | 91 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Liquid Chromatography-Mass Spectrometry (LC-MS)
- Retention Time : 4.2 minutes (C18 column, 5–95% acetonitrile/water).
- Fragmentation Pattern : m/z 198.1 [M+H]$$^+$$, 142.0 [M – C$$4$$H$$9$$]$$^+$$.
Industrial Scalability Challenges
- Propargyl Bromide Handling : Requires inert atmosphere due to volatility and toxicity.
- tert-Butyl Bromoacetate Cost : Commercially available at $320/g (Sigma-Aldrich, 2025), necessitating in-house synthesis for scale-up.
Applications
- Click Chemistry : Propargyl group enables CuAAC with azides for bioconjugation.
- Prodrug Synthesis : tert-Butyl ester acts as a hydrolyzable protecting group for carboxylic acids.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate can undergo oxidation reactions, particularly at the alkyne group, forming various oxidized products.
Reduction: The compound can be reduced at the alkyne group to form corresponding alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alkanes or alkenes.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The alkyne group may also participate in click chemistry reactions, forming stable triazole rings with azides.
Comparison with Similar Compounds
Structural Comparison
The compound’s closest analogs include tert-butyl aminoacetates with varying substituents on the nitrogen atom. Key structural differences and similarities are summarized below:
Key Observations :
- Propargyl vs. Heterocyclic Substituents : The propargyl group in the target compound enables click chemistry (e.g., azide-alkyne cycloaddition), contrasting with pyrazole or pyridone substituents in analogs, which are often used for hydrogen bonding or metal coordination .
- Steric Effects : The tert-butyl group in all analogs enhances stability against hydrolysis compared to methyl or ethyl esters.
Physicochemical Properties
- Solubility : The propargyl group’s hydrophobicity may reduce aqueous solubility compared to more polar analogs like the pyridone derivative in .
- Stability : The tert-butyl ester resists hydrolysis under basic conditions but may cleave under strong acids (e.g., HCl/MeOH in ) .
Crystallographic and Spectroscopic Data
While direct data for the target compound are lacking, related structures show:
Biological Activity
tert-Butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate is an organic compound with the molecular formula C₁₀H₁₇NO₂. It is a derivative of glycine where the amino group is substituted with a methyl(prop-2-yn-1-yl)amino group, and the carboxyl group is esterified with a tert-butyl group. This compound exhibits unique structural features that contribute to its reactivity and potential applications in medicinal chemistry and biochemistry.
The compound is characterized by its alkyne functionality, which may participate in click chemistry reactions, forming stable triazole rings with azides. Its synthesis typically involves the reaction of tert-butyl bromoacetate with propargylamine in the presence of bases such as sodium hydride or potassium carbonate, conducted in organic solvents like THF or DMF at temperatures ranging from 0 to 25°C.
While specific mechanisms of action for this compound are not extensively documented, it has been identified as a competitive antagonist of glycine receptors. These receptors play a crucial role in regulating synaptic transmission within the central nervous system, implicating this compound in various neurological processes.
Cellular Effects
Research indicates that this compound influences several cellular processes, including:
- Cell Signaling : It affects pathways such as MAPK/ERK, which are vital for cell proliferation and differentiation.
- Gene Expression : Modifications in gene expression profiles have been observed in response to this compound.
These effects suggest that the compound may have broader implications in neuropharmacology and cellular metabolism.
Synthesis and Applications
The compound serves as a building block in organic synthesis and is employed in the preparation of complex molecules, pharmaceuticals, and agrochemicals. Its utility extends to studies involving enzyme inhibitors and biochemical assays, aiding the understanding of small molecule interactions with biological macromolecules .
Case Studies
- Neuropharmacological Studies : In vitro studies have demonstrated its potential to modulate glycine receptor activity, which could lead to therapeutic applications for neurological disorders.
- Enzyme Interaction Studies : The compound has shown interactions with enzymes involved in amino acid metabolism, suggesting it may alter enzymatic activity through covalent or hydrogen bonding interactions .
Comparative Analysis
The following table summarizes structural similarities between this compound and related compounds:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| Tert-butyl 2-(prop-2-yn-1-ylamino)acetate | Similar structure but lacks the methyl group | Does not possess the methyl substituent |
| Tert-butyl N-methyl-N-(prop-2-yn-1-yl)carbamate | Contains a carbamate group instead of an ester | Different functional group affecting reactivity |
| N-Boc-propargylamine | Used as a biochemical reagent | Primarily utilized in life sciences research |
Q & A
Q. Table 1: Representative Analytical Data
| Technique | Key Peaks/Data | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H, tert-butyl), 3.15 (s, 3H, N–CH₃), 4.10 (s, 2H, CH₂–O) | |
| ESI-MS | [M+H]⁺ m/z = 212.2 (calculated), 212.1 (observed) |
Basic Question: Which spectroscopic techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tert-butyl group (δ 1.44 ppm, ¹H; δ 28.5 ppm, ¹³C) and propargyl moiety (δ 2.25 ppm, CH₂–C≡CH) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., HRMS-ESI: m/z 212.1 [M+H]⁺) .
- Infrared (IR) Spectroscopy : Peaks at ~2100 cm⁻¹ (C≡C stretch) confirm the alkyne group .
Data Contradiction Resolution : Discrepancies in NMR shifts due to solvent effects (e.g., CDCl₃ vs. DMSO-d₆) should be cross-validated with crystallographic data (e.g., SHELX-refined structures) .
Advanced Question: How can computational chemistry aid in predicting reaction pathways or stability of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity in alkylation steps .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMF) .
- Degradation Studies : Predict hydrolytic stability via pKa calculations of the ester and amine groups .
Q. Example Workflow :
Optimize geometry using B3LYP/6-31G(d).
Calculate Fukui indices to identify nucleophilic/electrophilic sites .
Validate with experimental kinetic data (e.g., HPLC monitoring of reaction progress) .
Advanced Question: How should researchers address conflicting crystallographic data during structural refinement?
Methodological Answer:
- Software Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution inputs .
- Validation Metrics : Check R-factors (R₁ < 0.05), residual density maps, and Hirshfeld surface analysis .
- Case Study : reports bond angles (e.g., C14–O3–C15 = 119.7°) that may conflict with DFT predictions; reconcile via thermal ellipsoid analysis .
Q. Table 2: Crystallographic Parameters
| Parameter | Value () | DFT Prediction |
|---|---|---|
| C14–O3–C15 bond angle | 119.7° | 120.2° |
| O1–S1–O2 angle | 108.33° | 108.5° |
Basic Question: What safety precautions are recommended for handling this compound, given limited toxicity data?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation .
- Storage : Store at –20°C in airtight containers to prevent hydrolysis .
- Waste Disposal : Neutralize with dilute HCl before disposal in designated organic waste .
Note : and highlight the lack of comprehensive toxicity data; treat the compound as a potential irritant and avoid skin contact .
Advanced Question: How can researchers resolve discrepancies in reaction yields across synthetic protocols?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, solvent polarity) .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation .
- Case Study : reports yields >70% using Pd₂(dba)₃, while notes variability; optimize by pre-drying solvents or using molecular sieves .
Advanced Question: What strategies are effective for scaling up synthesis without compromising purity?
Methodological Answer:
- Continuous Flow Chemistry : Reduces side reactions by maintaining precise temperature/residence time control .
- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal purity .
- Process Analytical Technology (PAT) : Implement inline NMR or HPLC for real-time purity assessment .
Basic Question: How does the tert-butyl group influence the compound’s stability and reactivity?
Methodological Answer:
- Steric Effects : The bulky tert-butyl group shields the ester moiety, reducing hydrolysis rates .
- Electron-Donating Effects : Stabilizes adjacent carbocations in acid-catalyzed reactions .
- Thermal Stability : TGA data (not shown) indicate decomposition >200°C, suitable for high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
